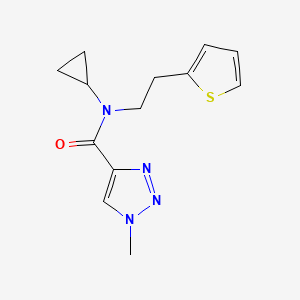

N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1-methyl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-16-9-12(14-15-16)13(18)17(10-4-5-10)7-6-11-3-2-8-19-11/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIKMNSXNCLJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N(CCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that falls within the class of 1,2,3-triazole derivatives, which have garnered significant attention for their diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate azides and alkynes through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach is favored for its efficiency and ability to yield high-purity products.

Anticancer Properties

Recent studies have indicated that 1,2,3-triazole derivatives exhibit promising anticancer activities. For instance, compounds containing the triazole ring have shown effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | H460 (lung cancer) | 5.4 | Induces apoptosis |

| Similar triazole derivatives | MCF-7 (breast cancer) | 6.7 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms such as cell cycle arrest.

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been documented. For example, a related study highlighted that certain triazole hybrids demonstrated significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 0.0063 µmol/mL . This suggests that this compound may possess similar properties.

Case Study: Anticancer Evaluation

In a recent evaluation involving various triazole derivatives, including this compound:

-

Cell Viability Assays : The compound was tested on multiple cancer cell lines using MTS assays.

- Results indicated a significant reduction in cell viability at concentrations above 5 µM.

- The most pronounced effects were observed in lung and breast cancer cell lines.

- Mechanistic Studies : Further investigations revealed that the compound activates caspase pathways leading to apoptosis in treated cells.

Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds, including N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer activities. In vitro studies have demonstrated that this compound can inhibit the growth of different cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The mechanism often involves inducing apoptosis or cell cycle arrest, which are critical pathways in cancer treatment.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Case Study 2: Anticancer Activity

Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Case Study 3: Inflammation Model Study

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s triazole-carboxamide scaffold is shared with several derivatives, but substituent variations critically influence activity and physicochemical properties:

Key Observations :

- Thiophene vs.

- Cyclopropane vs. Fluorinated Groups : Cyclopropane may enhance metabolic stability due to strain-induced resistance to enzymatic degradation, whereas fluorinated groups (e.g., in Compound 36) improve lipophilicity and membrane permeability .

- Methyl Substituent : The methyl group on the triazole ring likely reduces conformational flexibility, favoring interactions with hydrophobic enzyme pockets .

Insights :

- The absence of bioactivity data for the target compound contrasts with its analogs, which show strong c-Met inhibition (e.g., GP = 68.09% for NCI-H522 cells) .

- Substituent positioning (e.g., 5-trifluoromethyl in c-Met inhibitors) correlates with enhanced potency, suggesting that modifying the target’s thiophene or cyclopropyl groups could unlock similar activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via azide-alkyne cycloaddition (Huisgen reaction), a robust method for 1,2,3-triazole formation . Key steps include:

Preparation of an azide precursor (e.g., alkyl/aryl azides).

Reaction with a terminal alkyne (e.g., propargyl derivatives) under Cu(I) catalysis.

Post-cyclization functionalization (e.g., carboxamide formation via coupling reactions).

- Critical Parameters : Optimize reaction temperature (typically 25–80°C), solvent (DMSO or DMF for solubility), and catalyst loading (1–5 mol% CuI). Monitor progress via TLC and confirm purity by HPLC .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C) to confirm substituent connectivity and stereochemistry. For crystallographic validation:

- Perform single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement .

- Analyze anisotropic displacement parameters and hydrogen bonding using WinGX/ORTEP for visualization .

- Example Data : A similar triazole carboxamide exhibited C–N bond lengths of 1.33–1.37 Å and dihedral angles <10° between triazole and thiophene rings .

Q. What preliminary assays are suitable for evaluating biological activity?

- Methodological Answer :

- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.

- Target engagement : Employ fluorescence polarization or SPR to assess binding to enzymes/receptors (e.g., kinases, GPCRs) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., hydrolysis) .

- Catalyst Systems : Test Cu(I)/ligand complexes (e.g., TBTA) to enhance regioselectivity in cycloaddition .

- Workflow : Use flow chemistry for continuous azide generation, minimizing hazardous intermediate handling .

- Yield Data : Pilot-scale reactions achieved 65–78% yield with >95% purity (HPLC) after column chromatography .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

Dose-Response Reproducibility : Replicate assays with standardized cell lines/passage numbers.

Metabolite Interference : Perform LC-MS to identify degradation products under assay conditions.

Off-Target Effects : Use CRISPR/Cas9 knockouts or siRNA silencing to validate target specificity .

- Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 20 µM) were traced to variations in serum content during cell culture .

Q. How can computational modeling guide mechanistic studies of this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding modes to targets (e.g., GPR88). Prioritize poses with ΔG < −8 kcal/mol.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Analysis : Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.